methyl 2-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzoate
Overview
Description
Methyl 2-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C20H22BrNO4 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.07322 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Heterocyclic System Preparation
Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a similar compound, is used in the synthesis of various heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and others. This demonstrates the compound's utility in preparing complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Organotin(IV) Complexes as Anticancer Drugs
Organotin(IV) complexes, including those using amino acetate functionalized Schiff base, have been explored as potential anticancer drugs. These complexes have shown notable cytotoxicity against various human tumor cell lines, indicating the potential medical application of related compounds (Basu Baul, Basu, Vos, & Linden, 2009).
Application in Polymerization Processes
A compound with a similar structure, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, has been proposed as a photoiniferter in nitroxide-mediated photopolymerization. This indicates that similar compounds could be used in advanced polymerization processes, potentially expanding the range of materials that can be produced (Guillaneuf et al., 2010).
Role in Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, another related compound, has been identified as a tubulin polymerization inhibitor. This suggests the potential application of similar compounds in cancer treatment, as tubulin polymerization inhibition is a key mechanism in the efficacy of many anticancer drugs (Minegishi et al., 2015).
Synthesis of Hyperbranched Aromatic Polyamide
Compounds like methyl 3,5-bis(4-aminophenoxy)benzoate have been used in the synthesis of hyperbranched aromatic polyamides. These materials have applications in various fields due to their solubility and molecular weight properties (Yang, Jikei, & Kakimoto, 1999).
Properties
IUPAC Name |
methyl 2-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-20(2,3)13-9-10-17(15(21)11-13)26-12-18(23)22-16-8-6-5-7-14(16)19(24)25-4/h5-11H,12H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUFCOKBOXCMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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